molecular formula (C₂₀H₁₂D₁₂O₃)n B1160201 Bisphenol C-d12-Phosgene Copolymer

Bisphenol C-d12-Phosgene Copolymer

Cat. No.: B1160201
M. Wt: 324.48
Attention: For research use only. Not for human or veterinary use.
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Description

Bisphenol C-d12-Phosgene Copolymer is a deuterated polymeric compound synthesized from deuterium-labeled Bisphenol C (BPC) and phosgene. This copolymer belongs to the class of polycarbonate-co-poly(siloxane-urethane-siloxane) block copolymers, where the deuterium substitution (d12) enhances stability and reduces metabolic degradation, making it valuable in analytical chemistry for isotope tracing and pharmacokinetic studies . Its molecular formula is analogous to non-deuterated bisphenol-phosgene copolymers, with the structure (C18H12D8O3)n·(HCl)n and a molecular weight of ~292.4 g/mol per repeating unit . Applications include use in high-performance polymers for industrial materials and as a reference standard in environmental and toxicological research to track bisphenol derivatives .

Properties

Molecular Formula

(C₂₀H₁₂D₁₂O₃)n

Molecular Weight

324.48

Synonyms

4,4’-(1-Methylethylidene)bis[2-methyl-d3-phenol-d3] Polymer with Carbonic Dichloride;  2,2-Bis(3-methyl-d3-4-hydroxyphenyl-d3)propane-phosgene Copolymer;  2,2-Bis(4-hydroxy-3-methyl-d3-phenyl-d3)propane-phosgene Copolymer;  2,2’-Bis(4-hydroxy-3-methyl-d

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison
Compound Molecular Formula Key Features Applications
Bisphenol C-d12-Phosgene Copolymer (C18H12D8O3)n·(HCl)n Deuterated backbone; enhanced isotopic stability Analytical standards, polymer synthesis
Bisphenol A-Phosgene Copolymer (C15H16O3)n·(HCl)n Non-deuterated; high thermal resistance Polycarbonate plastics, packaging
Bisphenol AF (BPAF) C15H10F6O2 Fluorinated substituents; higher estrogenic potency vs. BPA Epoxy resins, flame retardants
Bisphenol S (BPS) C12H10O4S Sulfone group; thermal stability; endocrine disruption Thermal paper, polyether sulfones

Key Differences :

  • Deuterium Labeling: Unlike non-deuterated analogs (e.g., BPA-phosgene copolymers), this compound exhibits reduced metabolic cleavage, making it suitable for tracer studies .
  • Substituent Effects : BPAF (fluorinated) and BPS (sulfonated) show higher environmental persistence and endocrine-disrupting effects compared to BPC derivatives, which are less studied in vivo .
Toxicological and Environmental Profiles
Compound LOEL (Lowest Observed Effect Level) Endocrine Disruption Embryotoxicity (e.g., Avian Models)
This compound Not established Limited data No direct studies
BPAF 210 nmol/g egg (avian mortality) High (feminizing effects) Yes (testis asymmetry, ovarian cortex)
BPF 150 nmol/g egg Moderate Yes (similar to BPA)
BPS 300 nmol/g egg High (oxidative stress) Inconclusive (low survival rates)

Findings :

  • BPAF and BPF induce feminizing effects in avian embryos at lower doses than BPA, while BPC-d12-Phosgene Copolymer lacks comparable toxicity data .
Regulatory and Commercial Status
  • This compound: Not explicitly regulated but listed under Canada’s CEPA as a bisphenol analog, requiring compliance with biocidal product regulations (EU BPR) .
  • BPAF/BPS : Restricted in the EU and Canada due to endocrine-disrupting properties; BPAF is classified as a Substance of Very High Concern (SVHC) .

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